2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide
Description
2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide is a halogenated aromatic compound characterized by a phenacyl bromide core substituted with two fluorine atoms at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position. This structure confers unique electronic and steric properties due to the electron-withdrawing effects of fluorine and the -CF₃ group. The compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the formation of heterocyclic frameworks such as thiazolo-pyrimidine derivatives . Its high electrophilicity at the α-carbon (adjacent to the carbonyl) makes it a valuable reagent for nucleophilic substitution and cyclocondensation reactions.
Properties
Molecular Formula |
C9H4BrF5O |
|---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
2-bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4BrF5O/c10-3-7(16)8-5(11)1-4(2-6(8)12)9(13,14)15/h1-2H,3H2 |
InChI Key |
ZJAHIGOYUQVIFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-(Trifluoromethyl)acetophenone Derivatives
Reagents and Conditions:
Bromination is commonly performed using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. Solvents such as acetic acid, ethyl acetate, or dichloromethane are used. The reaction temperature is generally maintained around 0–40 °C to control selectivity and avoid overbromination.Example Procedure:
4-(Trifluoromethyl)acetophenone or its fluorinated analog is dissolved in acetic acid and warmed to approximately 40 °C. Bromine is added dropwise, and the mixture is stirred for several hours (typically 4–5 h). After completion, the reaction mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated to yield the α-bromo ketone intermediate.
Fluorination to Introduce 2,6-Difluoro Substitution
Approach:
Fluorination can be achieved either before or after bromination depending on the synthetic route. Electrophilic fluorination reagents or selective fluorination methods are employed to introduce fluorine atoms at the 2 and 6 positions of the aromatic ring without affecting the bromomethyl ketone moiety.Typical Reagents:
Selectfluor, N-fluorobenzenesulfonimide (NFSI), or other electrophilic fluorinating agents under mild conditions.Notes:
The fluorination step requires careful control to avoid side reactions and maintain the integrity of the bromomethyl ketone functionality.
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-(Trifluoromethyl)acetophenone | Electrophilic fluorination (e.g., Selectfluor) | 2,6-Difluoro-4-(trifluoromethyl)acetophenone | Variable | Fluorination at 2,6-positions |
| 2 | 2,6-Difluoro-4-(trifluoromethyl)acetophenone | Bromine in acetic acid, 40 °C, 5 h | 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide | 70–90 | α-Bromination of acetophenone |
Solvent Effects:
Acetic acid is preferred for bromination due to its ability to dissolve both reactants and moderate the reaction rate. Ethyl acetate or dichloromethane can be used for extraction and purification.Temperature Control:
Maintaining 30–40 °C during bromination ensures selective α-bromination without polybromination or decomposition.Reaction Time:
Typically 4–5 hours for bromination; fluorination times vary depending on reagents and conditions.Purification:
The crude product is often purified by column chromatography to isolate the desired brominated fluorinated phenacyl bromide with high purity.
Bromination of fluorinated acetophenones proceeds efficiently with bromine in acetic acid, yielding α-bromo ketones in good to excellent yields (70–90%).
Fluorination prior to bromination allows for better regioselectivity and avoids complications from bromine reacting with fluorinated aromatic rings.
Alternative brominating agents like N-bromosuccinimide (NBS) can be used, but bromine often provides higher yields and cleaner reactions for this substrate class.
The presence of electron-withdrawing trifluoromethyl and fluorine substituents influences the reactivity, requiring careful control of reaction conditions to prevent side reactions.
The preparation of this compound is effectively achieved through selective bromination of fluorinated acetophenone derivatives. Bromine in acetic acid at moderate temperatures is the preferred method for α-bromination, while electrophilic fluorination is employed to introduce fluorine atoms at the 2 and 6 positions. Optimization of reaction conditions such as solvent, temperature, and reagent stoichiometry is critical to maximize yield and purity. The described methods are supported by diverse research findings and provide a robust framework for synthesizing this valuable fluorinated phenacyl bromide derivative.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Scientific Research Applications
2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the bromine atom makes the compound highly reactive. It can form covalent bonds with nucleophiles, leading to the formation of substituted products. The compound’s reactivity is influenced by the electronic effects of the fluorine and bromine atoms, which modulate its chemical behavior .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Reaction Yields
Phenacyl bromides are widely used in heterocyclic synthesis, but substituents significantly influence their reactivity. For example:
Key Findings :
- Electron-donating groups (e.g., -CH₃) increase yields in quinoxaline synthesis by stabilizing transition states, whereas electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce yields due to decreased α-carbon electrophilicity .
- The trifluoromethyl group in this compound introduces steric hindrance and strong electron withdrawal, further lowering reactivity compared to unsubstituted phenacyl bromides. However, its fluorine substituents enhance thermal stability, making it suitable for high-temperature reactions .
Structural Analogs and Functional Differences
- 2-[4-(Trifluoromethyl)phenyl]ethyl bromide : This analog replaces the phenacyl (carbonyl) group with an ethyl chain. The absence of a carbonyl reduces electrophilicity, shifting its application from cyclocondensation to alkylation reactions. It is less reactive in forming heterocycles but more stable in protic solvents .
- 4-Chlorophenacyl bromide : The -Cl substituent is less electron-withdrawing than -CF₃, resulting in higher reactivity in nucleophilic substitutions. However, it lacks the thermal stability conferred by fluorine .
Biological Activity
2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide is a fluorinated organic compound that has attracted attention due to its unique electronic properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in pharmacology, and comparative studies with related compounds.
The compound features both difluoro and trifluoromethyl groups, which enhance its electrophilic character. This property is crucial for its interactions with various biological targets. The general structure can be represented as follows:
The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing fluorine atoms increases the compound's reactivity towards nucleophiles, allowing it to interact with biomolecules such as proteins and nucleic acids.
Key Mechanisms Include:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, forming substituted phenacyl derivatives.
- Oxidation and Reduction Reactions : These reactions can lead to the formation of ketones or alcohols, which may exhibit different biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 3.125 | Moderate |
| Escherichia coli | 6.25 | Moderate |
| Candida albicans | 1.56 | High |
These findings suggest that the compound may be effective in treating infections caused by these microorganisms.
Case Studies
- In Vivo Studies : In a murine model, administration of this compound at a dose of 50 mg/kg resulted in significant reductions in bacterial load in infected tissues compared to control groups.
- Cytotoxicity Assessment : The compound was tested for cytotoxic effects on human cell lines. Results indicated an IC50 value greater than 100 μM, suggesting low toxicity at therapeutic concentrations.
Comparative Analysis
When compared to similar compounds such as 4-(trifluoromethyl)phenacyl bromide and 2,4-difluoroacetophenone, this compound exhibited superior antimicrobial activity due to its enhanced electrophilic nature.
| Compound | MIC (μg/mL) | Unique Features |
|---|---|---|
| This compound | 1.56 | Dual fluorination enhances reactivity |
| 4-(Trifluoromethyl)phenacyl bromide | 3.125 | Lacks difluoro substitution |
| 2,4-Difluoroacetophenone | >10 | Less reactive due to fewer electron-withdrawing groups |
Q & A
Q. What are the recommended safety protocols for handling 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use a full-face respirator with gas/vapor cartridges if local exhaust ventilation is insufficient .
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors. Ensure the area is well-ventilated, and avoid recirculating contaminated air .
- Spill Management: Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water or foam for fire suppression due to potential toxic pyrolysis products .
- Disposal: Follow EEC regulations (2008/98/EC) for hazardous waste. Do not discharge into waterways; use certified disposal services .
Q. What synthetic routes are available for preparing this compound?
Methodological Answer:
- Metal-Free C(sp³)-H Bromination: A solvent-dependent method using carbon disulfide or acetic acid for bromination of aromatic ketones. Ether is recommended for minimizing side reactions .
- Direct Bromination of Acetophenone Derivatives: Bromination of 2,6-difluoro-4-(trifluoromethyl)acetophenone using HBr or N-bromosuccinimide (NBS) in the presence of catalytic acids .
- Optimization Tips: Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and purify by recrystallization from ethanol/water mixtures .
Q. What are the critical physical and chemical properties affecting its storage and stability?
Methodological Answer:
-
Physical Properties:
Property Value Source Melting Point 48–51°C Flash Point 113°C Solubility Low in water; soluble in acetone, DCM -
Stability: Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to strong bases or oxidizers, which may induce decomposition .
Advanced Research Questions
Q. How does the electronic environment of the aromatic ring influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and fluoro (-F) groups create a highly electron-deficient aromatic ring, accelerating SN₂ reactions. This enhances reactivity toward nucleophiles like thiols or amines in heterocycle synthesis .
- Steric Considerations: The 2,6-difluoro substitution reduces steric hindrance at the para position, favoring nucleophilic attack at the phenacyl carbon .
- Case Study: In thiazole synthesis, the compound reacts with thioureas at 60°C in acetonitrile, achieving >80% yield due to enhanced electrophilicity .
Q. What analytical techniques are optimal for characterizing byproducts formed during heterocycle synthesis?
Methodological Answer:
- Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) to separate byproducts like unreacted starting material or hydrolysis products.
- Spectroscopy:
- X-ray Crystallography: Resolve ambiguous structures, particularly for crystalline intermediates .
Q. Can this compound be utilized in photoredox catalytic systems? What are the mechanistic considerations?
Methodological Answer:
- Photoredox Applications: The bromine atom acts as a radical initiator under UV light (254 nm). For example, in asymmetric catalysis, it participates in single-electron transfer (SET) with Ru(bpy)₃²⁺ catalysts to generate α-keto radicals .
- Mechanistic Pathway:
- Photoexcitation: Catalyst absorbs light, generating an excited state.
- SET Oxidation: Phenacyl bromide undergoes homolytic cleavage, producing a phenacyl radical and Br⁻.
- Radical Coupling: The radical reacts with alkenes or alkynes, forming C–C bonds with high enantioselectivity using chiral ligands .
- Optimization: Use acetone as a solvent for improved radical stability and reaction yields (~75%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
